molecular formula C14H10BrN3OS B2528998 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide CAS No. 1428086-40-1

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2528998
CAS No.: 1428086-40-1
M. Wt: 348.22
InChI Key: UDNDHECDZFNXNE-UHFFFAOYSA-N
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Description

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the condensation of 6-methyl-1,3-benzothiazole-2-amine with 2-bromo-3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s benzothiazole and pyridine rings facilitate its binding to hydrophobic pockets in proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
  • 6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
  • 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c1-8-4-5-10-11(7-8)20-14(17-10)18-13(19)9-3-2-6-16-12(9)15/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDHECDZFNXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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